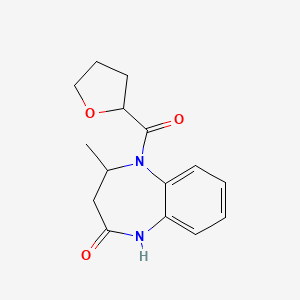
N-1H-benzimidazol-6-yl-4-bromobenzamide
説明
N-1H-benzimidazol-6-yl-4-bromobenzamide is a useful research compound. Its molecular formula is C14H10BrN3O and its molecular weight is 316.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.00072 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-4-bromobenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
N-(1H-benzimidazol-5-yl)-4-bromobenzamide interacts with its target by binding to the IRE1 enzyme. This interaction leads to the activation of the enzyme, which then splices XBP1 mRNA to generate a potent transcriptional activator . The activation of XBP1 mRNA results in the upregulation of various genes that assist in protein folding, secretion, and degradation to restore normal cell function .
Biochemical Pathways
The compound primarily affects the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response related to the endoplasmic reticulum. When misfolded or unfolded proteins accumulate in the endoplasmic reticulum lumen, the UPR is activated to restore normal cell function .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .
Result of Action
The activation of the UPR pathway by N-(1H-benzimidazol-5-yl)-4-bromobenzamide leads to the upregulation of various genes that assist in protein folding, secretion, and degradation. This helps to restore normal cell function and alleviate the stress associated with protein misfolding .
将来の方向性
Benzimidazole derivatives have found numerous applications in organic synthesis . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . Therefore, future research could focus on developing new synthetic methodologies for benzimidazole derivatives and exploring their potential applications in various fields.
生化学分析
Biochemical Properties
Benzimidazole and its analogues exhibited numerous medicinal and pharmacological performances . They are appraised as the auspicious class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic . The prominent metabolic pathways of benzimidazole derivatives were de-methylation, de-amination, de-oxidation and O-glucuronidation .
Cellular Effects
Benzimidazole derivatives recently attracted medicinal chemists in exploring their potential as anticancer agents . They have shown cytotoxicity against various cell lines . Moreover, benzimidazole motifs containing compounds exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities .
Molecular Mechanism
The molecular mechanism of N-(1H-benzimidazol-5-yl)-4-bromobenzamide is not fully understood. Benzimidazole derivatives are known to interact with various enzymes and proteins. For instance, benzimidazole has been found to inhibit the enzyme Serine/threonine-protein kinase/endoribonuclease IRE1 .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzimidazole derivatives have been used in various studies and have shown significant biological activity at different dosages .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives are known to interact with various cellular compartments and organelles .
特性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-3-1-9(2-4-10)14(19)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJJRDMMHFUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4510041.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4510059.png)
![3,5-dimethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4510064.png)

![N-{2-chloro-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4510079.png)
![4-methoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4510090.png)
![2-{4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-1-piperazinyl}ethanol](/img/structure/B4510101.png)
![3-({3-[acetyl(methyl)amino]pyrrolidin-1-yl}methyl)-N-(3-fluorophenyl)benzamide](/img/structure/B4510107.png)
![4-{[4-(4-oxo-3(4H)-quinazolinyl)butanoyl]amino}benzamide](/img/structure/B4510110.png)
![N-cyclopentyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4510113.png)

![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B4510134.png)
![7-(4-benzyl-1-piperazinyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4510145.png)
